CYP3A4 Inhibition Selectivity of 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline vs. CYP2D6, CYP2C9, and CYP1A2
In a panel screen of recombinant human cytochrome P450 isoforms, 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline exhibited an IC₅₀ of 4.70 µM against CYP3A4, compared with substantially weaker inhibition of CYP2D6 (IC₅₀ = 43.2 µM), CYP2C9 (IC₅₀ = 5.40 µM), CYP2B6 (IC₅₀ > 50 µM), CYP2C8 (IC₅₀ > 50 µM), and CYP1A2 (IC₅₀ > 50 µM) [1][2]. The 9.2‑fold CYP3A4/CYP2D6 selectivity window provides a quantitative CYP‑fingerprint that can be used to distinguish this compound from other indoloquinoline derivatives whose CYP‑inhibition profiles remain uncharacterized.
| Evidence Dimension | CYP3A4 inhibition potency vs. CYP2D6 selectivity |
|---|---|
| Target Compound Data | CYP3A4 IC₅₀ = 4.70 µM; CYP2D6 IC₅₀ = 43.2 µM |
| Comparator Or Baseline | CYP1A2, CYP2B6, CYP2C8 IC₅₀ all >50 µM (intra‑panel baseline) |
| Quantified Difference | 9.2‑fold selectivity for CYP3A4 over CYP2D6; >10.6‑fold over CYP1A2/CYP2B6/CYP2C8 |
| Conditions | Recombinant human CYP isoforms expressed in supersomes; substrate: 7-benzyloxyquinoline (CYP3A4) or equivalent fluorescent probes; fluorescence detection method |
Why This Matters
This CYP‑inhibition fingerprint enables researchers to prospectively assess DDI risk in co‑administration studies and select this compound over uncharacterized indoloquinoline analogues.
- [1] BindingDB. BDBM50531003 (CHEMBL4463477): 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline — CYP450 Inhibition Data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531003 (accessed 2026-04-28). View Source
- [2] ChEMBL Database. Compound CHEMBL4463477 — 6-Methyl-13H-benz(5,6)indolo(3,2-c)quinoline. https://www.ebi.ac.uk/chembl/ (accessed 2026-04-28). View Source
